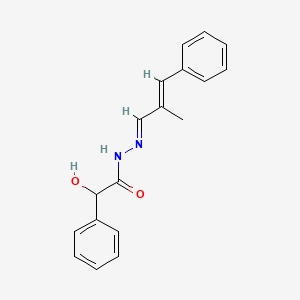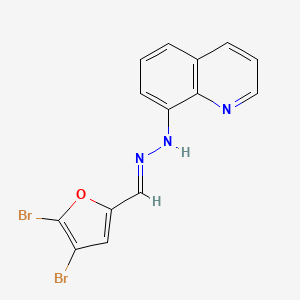
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, also known as HPPH, is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. This compound is synthesized through a multi-step process and has been extensively studied for its scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed that 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways involved in cell growth and survival. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to inhibit the expression of various oncogenes and activate tumor suppressor genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its pharmacological properties. However, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has some limitations as well. It is relatively unstable and has a short half-life, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide. One potential area of research is the development of novel 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide and its potential therapeutic applications in various diseases. Additionally, the development of new methods for synthesizing 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide may also be an area of future research.
Conclusion
In conclusion, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide possesses antioxidant, anti-inflammatory, and anticancer activities and has been shown to inhibit the growth of tumors in animal models. There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, including the development of novel derivatives and investigation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxy-N'-phenylacetohydrazide. This intermediate is then reacted with acetic anhydride and benzaldehyde to form the final product, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been studied extensively for its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been tested against various cancer cell lines and has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14(12-15-8-4-2-5-9-15)13-19-20-18(22)17(21)16-10-6-3-7-11-16/h2-13,17,21H,1H3,(H,20,22)/b14-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPQHGHORQYJB-QQWZAAIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)



![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)

![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)


